molecular formula C17H11F3N2O4S B5054769 2-({2,5-Dioxo-1-[3-(trifluoromethyl)phenyl]pyrrolidin-3-yl}sulfanyl)pyridine-3-carboxylic acid

2-({2,5-Dioxo-1-[3-(trifluoromethyl)phenyl]pyrrolidin-3-yl}sulfanyl)pyridine-3-carboxylic acid

Cat. No.: B5054769
M. Wt: 396.3 g/mol
InChI Key: DBBGNZNRWGZZSC-UHFFFAOYSA-N
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Description

Molecular Formula: C₁₇H₁₁F₃N₂O₄S
Structural Features:

  • Core structure: A pyridine ring (position 3 substituted with a carboxylic acid group) linked via a sulfanyl (-S-) bridge to a pyrrolidin-2,5-dione moiety.
  • Key substituents: A 3-(trifluoromethyl)phenyl group attached to the pyrrolidine nitrogen.

Properties

IUPAC Name

2-[2,5-dioxo-1-[3-(trifluoromethyl)phenyl]pyrrolidin-3-yl]sulfanylpyridine-3-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H11F3N2O4S/c18-17(19,20)9-3-1-4-10(7-9)22-13(23)8-12(15(22)24)27-14-11(16(25)26)5-2-6-21-14/h1-7,12H,8H2,(H,25,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DBBGNZNRWGZZSC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(C(=O)N(C1=O)C2=CC=CC(=C2)C(F)(F)F)SC3=C(C=CC=N3)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H11F3N2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

396.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Analogues

The compound belongs to a class of trifluoromethyl-substituted pyrrolidine/pyridine hybrids. Below is a comparative analysis with structurally related molecules:

Compound Name Molecular Formula Substituents/Modifications Key Biological Activities Unique Features References
Target Compound C₁₇H₁₁F₃N₂O₄S - 3-(Trifluoromethyl)phenyl on pyrrolidine
- Pyridine-3-carboxylic acid
Potential enzyme inhibition (e.g., carbonic anhydrase, kinases)
Antimicrobial activity (in silico predictions)
Synergistic effects of trifluoromethyl (metabolic stability) and sulfanyl bridge (binding affinity)
2-({2,5-Dioxo-1-[4-(trifluoromethyl)phenyl]pyrrolidin-3-yl}sulfanyl)pyridine-3-carboxylic acid C₁₇H₁₁F₃N₂O₄S 4-(Trifluoromethyl)phenyl instead of 3-substituted isomer Reduced binding affinity in receptor assays (vs. 3-substituted) Positional isomerism impacts steric hindrance and target engagement
5-Oxo-1-[3-(trifluoromethyl)benzyl]pyrrolidine-3-carboxylic acid C₁₄H₁₂F₃NO₃ Benzyl group replaces phenyl; lacks sulfanyl-pyridine Moderate anti-inflammatory activity (IC₅₀ = 12 μM in COX-2 assays) Benzyl substitution reduces rigidity but improves solubility
2-(Trifluoromethyl)pyridine-3-carboxylic acid C₇H₄F₃NO₂ Standalone pyridine-carboxylic acid; no pyrrolidine Weak enzyme inhibition (e.g., carbonic anhydrase IX: IC₅₀ > 100 μM) Absence of pyrrolidine-dione limits multi-target potential
N'-{2,5-dioxo-1-[3-(trifluoromethyl)phenyl]pyrrolidin-3-yl}-2-methoxybenzohydrazide C₁₉H₁₅F₃N₄O₄ Methoxybenzohydrazide replaces pyridine-carboxylic acid Enhanced antitubercular activity (MIC = 1.6 μg/mL) Hydrazide group introduces nucleophilic reactivity

Key Findings

Trifluoromethyl Positioning :

  • The 3-(trifluoromethyl)phenyl group in the target compound optimizes steric and electronic interactions with hydrophobic enzyme pockets, outperforming 4-substituted isomers .
  • In contrast, 4-(trifluoromethyl)phenyl analogues exhibit reduced binding due to unfavorable spatial orientation .

Heterocyclic Core Impact: Pyridine-3-carboxylic acid vs. benzohydrazide: The carboxylic acid moiety enhances ionization at physiological pH, favoring interactions with positively charged residues (e.g., lysine in kinase active sites).

Sulfanyl Bridge Role :

  • The sulfanyl (-S-) linkage in the target compound improves conformational flexibility, enabling adaptation to diverse binding sites. This contrasts with rigid methylene (-CH₂-) or ether (-O-) bridges in analogues like 1-(3,4-dimethylphenyl)-5-oxopyrrolidine-3-carboxylic acid .

Metabolic Stability :

  • The trifluoromethyl group reduces oxidative metabolism, extending half-life compared to methoxy or chloro substituents (e.g., 4-[(2-methoxyphenyl)methyl]-3-(trifluoromethyl)pyrrolidine-3-carboxylic acid t₁/₂ = 8.2 h vs. 2.1 h for methoxy analogue) .

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